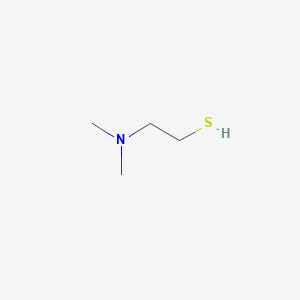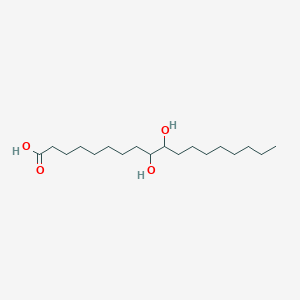
Benzo(a)perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been linked to the development of lung, skin, and bladder cancer in humans. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of benzo(a)perylene, as well as its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of benzo(a)perylene is complex and not fully understood. However, it is known to interact with DNA through the formation of covalent adducts, which can lead to DNA damage and mutations. It is also thought to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
Benzo(a)perylene has been shown to have a wide range of biochemical and physiological effects, including the induction of cytochrome P450 enzymes, the activation of aryl hydrocarbon receptor (AhR) signaling pathways, and the modulation of immune system function. It has also been linked to the development of oxidative stress, inflammation, and DNA damage, which can contribute to the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using benzo(a)perylene in laboratory experiments is its well-established carcinogenic and mutagenic properties, which make it a useful model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis. It is also relatively inexpensive and readily available. However, one of the main limitations of using benzo(a)perylene in laboratory experiments is its toxicity, which can pose a risk to researchers and laboratory personnel.
Direcciones Futuras
There are several future directions for research on benzo(a)perylene, including the development of new methods for synthesizing and detecting the compound, the investigation of its effects on different cell types and tissues, and the exploration of its potential as a therapeutic target for cancer and other diseases. Additionally, there is a need for further research on the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as on the effects of environmental pollutants on human health.
Métodos De Síntesis
Benzo(a)perylene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the thermal degradation of organic matter. However, the most commonly used method for synthesizing benzo(a)perylene in the laboratory is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Benzo(a)perylene has a wide range of applications in scientific research, including as a model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as for investigating the effects of environmental pollutants on human health. It is also used as a standard reference material in analytical chemistry for the detection and quantification of Benzo(a)perylenes in environmental samples.
Propiedades
Número CAS |
191-85-5 |
|---|---|
Nombre del producto |
Benzo(a)perylene |
Fórmula molecular |
C24H14 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
Clave InChI |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Otros números CAS |
191-85-5 |
Sinónimos |
BENZO(A)PERYLENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



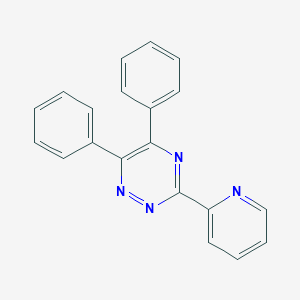




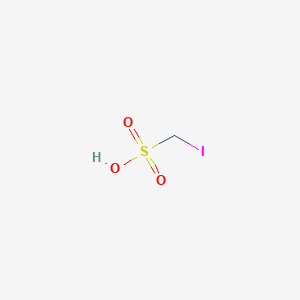
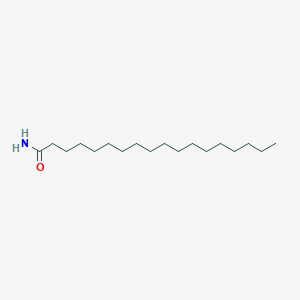
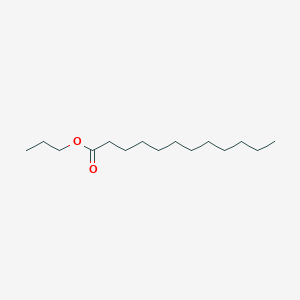
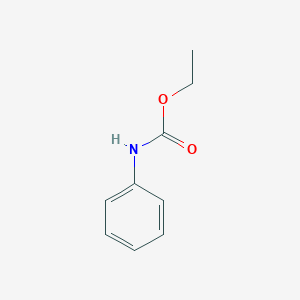
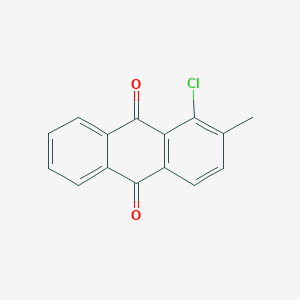
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
